molecular formula C20H23BrN2 B3442269 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3442269
M. Wt: 371.3 g/mol
InChI Key: WZXRXSLJOICQCD-WEVVVXLNSA-N
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Description

1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as BPP, is a chemical compound that has attracted the attention of scientists due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis. 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its relatively simple synthesis method. This makes it a cost-effective compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential as a treatment for neurodegenerative diseases. Another area of research is the development of more potent and selective analogs of 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Additionally, the use of 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine in combination with other compounds may enhance its therapeutic effects.
Conclusion
1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to have anticancer, antipsychotic, and antidepressant properties. While its mechanism of action is not fully understood, research on 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is ongoing, and there are several future directions for its study.

Scientific Research Applications

1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antipsychotic, and antidepressant properties. 1-(3-bromobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2/c21-20-10-4-8-19(16-20)17-23-14-12-22(13-15-23)11-5-9-18-6-2-1-3-7-18/h1-10,16H,11-15,17H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXRXSLJOICQCD-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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